N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[(1-thiophen-2-ylcyclopentyl)methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c17-14(12-5-3-9-18-12)16-11-15(7-1-2-8-15)13-6-4-10-19-13/h3-6,9-10H,1-2,7-8,11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUJKHOYYSCAER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopentyl-Thiophene Core Formation
The cyclopentyl-thiophene scaffold is typically synthesized via Friedel-Crafts alkylation or nucleophilic aromatic substitution .
Friedel-Crafts Alkylation
Nucleophilic Substitution
Introduction of the Methyleneamine Group
The methyleneamine side chain is introduced via reductive amination or epoxide ring-opening :
Reductive Amination
Epoxide Ring-Opening
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Reagents : 1-(Thiophen-2-yl)cyclopentyloxirane, aqueous ammonia.
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Conditions : Ethanol, 80°C, 6 hours.
Synthesis of Thiophene-2-carboxylic Acid
Thiophene-2-carboxylic acid is commercially available but can be synthesized via:
Oxidation of 2-Methylthiophene
Amide Bond Formation
The coupling of 1-(thiophen-2-yl)cyclopentylmethanamine and thiophene-2-carboxylic acid is achieved through carbodiimide-mediated coupling or active ester methods :
EDC/HOBt Method
HATU/DIPEA Method
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Reagents : HATU, N,N-diisopropylethylamine (DIPEA).
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Conditions : Dimethyl sulfoxide (DMSO), room temperature, 6 hours.
Optimization and Challenges
Solvent and Temperature Effects
Purification Strategies
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Column Chromatography : Silica gel eluted with ethyl acetate/hexane (1:3) removes unreacted carboxylic acid.
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Recrystallization : Ethanol/water mixtures yield high-purity product (≥98%).
Analytical Characterization
| Technique | Key Data | Reference |
|---|---|---|
| ¹H NMR | δ 7.45 (d, J = 3.5 Hz, 1H, thiophene), δ 3.85 (s, 2H, CH₂NH) | |
| ¹³C NMR | δ 163.5 (C=O), δ 140.2 (cyclopentyl quaternary carbon) | |
| HRMS | m/z 292.0841 [M+H]⁺ (calc. 292.0838) |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost ($/g) |
|---|---|---|---|---|
| EDC/HOBt | 75–80 | 95 | 12 | 120 |
| HATU/DIPEA | 85–90 | 98 | 6 | 180 |
| Epoxide Opening | 70–75 | 97 | 6 | 150 |
The HATU/DIPEA method offers superior yield and purity but at a higher cost, making it ideal for small-scale synthesis. Industrial-scale production may favor EDC/HOBt due to lower reagent costs .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific conditions and reagents used .
Scientific Research Applications
Thiophene derivatives, including N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-carboxamide, have significant applications in scientific research. They are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Additionally, they exhibit various pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .
Mechanism of Action
The mechanism of action of thiophene derivatives involves their interaction with specific molecular targets and pathways. For instance, some thiophene-based compounds act as voltage-gated sodium channel blockers, while others inhibit specific enzymes or receptors .
Comparison with Similar Compounds
4-Bromo-N-{[1-(Thiophen-2-yl)cyclopentyl]methyl}thiophene-2-carboxamide
- Structural Difference : Incorporates a bromine atom at the 4-position of the thiophene-2-carboxamide ring.
- Impact : Bromination increases molecular weight (370.3 g/mol vs. 307.4 g/mol for the parent compound) and may enhance lipophilicity or alter electronic properties for improved target interaction .
N-(2-Nitrophenyl)thiophene-2-carboxamide
- Structural Difference : Replaces the cyclopentylmethyl group with a 2-nitrophenyl substituent.
- Crystallographic analysis reveals dihedral angles of 8.5–13.5° between the thiophene and benzene rings, influencing packing efficiency and solubility .
- Activity: Exhibits genotoxicity in bacterial and mammalian cells, highlighting the role of substituents in biological effects .
3-Methyl-N-[(4-methylphenyl)methyl]thiophene-2-carboxamide
- Structural Difference : Features a 3-methylthiophene and a 4-methylbenzyl group instead of the cyclopentyl scaffold.
N,N’-Pentane-1,5-diylbis[N-(3-methoxybenzyl)thiophene-2-carboxamide]
- Structural Difference : Contains a pentane linker between two thiophene-2-carboxamide units, each modified with 3-methoxybenzyl groups.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-{[1-(thiophen-2-yl)cyclopentyl]methyl}thiophene-2-carboxamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves:
Formation of the cyclopentyl-thiophene core : Cyclopentane rings functionalized with thiophene groups are synthesized via Friedel-Crafts alkylation or Suzuki-Miyaura coupling .
Carboxamide linkage : The thiophene-2-carboxamide group is introduced via amide bond formation using coupling agents like EDCI/HOBt in dichloromethane or DMF .
-
Optimization : Reaction temperature (0–25°C), solvent polarity, and catalyst selection (e.g., palladium for cross-coupling) are critical. For example, refluxing in ethanol improves cyclization efficiency .
Key Reaction Parameters Conditions Yield Range Cyclopentane-thiophene coupling Pd(OAc)₂, K₂CO₃, DMF, 80°C 60–75% Amide bond formation EDCI, HOBt, DCM, RT 70–85%
Q. Which spectroscopic and crystallographic techniques validate the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regioselectivity of thiophene substitution and cyclopentane conformation. Aromatic protons in thiophene rings appear at δ 6.8–7.5 ppm .
- X-ray crystallography : SHELX software (via Olex2) resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state stability .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 347.1) .
Q. What initial biological screening assays are recommended for evaluating therapeutic potential?
- Methodological Answer :
- Antimicrobial activity : Broth microdilution assays against S. aureus and E. coli (MIC values ≤25 µg/mL indicate potency) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess IC₅₀ values .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases quantify inhibition constants (Kᵢ) .
Advanced Research Questions
Q. How can contradictions in biological activity data across in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Strategies include:
- Metabolic profiling : LC-MS identifies major metabolites in liver microsomes; unstable compounds may require structural shielding (e.g., cyclopentane methyl groups reduce oxidation) .
- Formulation optimization : Liposomal encapsulation improves solubility and in vivo retention .
- Dose-response recalibration : Adjusting dosing regimens in animal models to match in vitro IC₅₀ values .
Q. What computational strategies model the compound’s interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with target proteins .
- Molecular docking (AutoDock Vina) : Simulates binding to kinase ATP pockets or GPCRs; docking scores correlate with experimental Kᵢ values .
- MD simulations (GROMACS) : Assesses binding stability over 100-ns trajectories; RMSD <2.0 Å indicates robust interactions .
Q. How is the core structure modified to enhance selectivity and reduce off-target effects?
- Methodological Answer :
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Bioisosteric replacement : Swapping thiophene with furan alters electron density, reducing hERG channel binding (linked to cardiotoxicity) .
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Side-chain diversification : Introducing polar groups (e.g., hydroxyethyl) improves solubility and target affinity (see table below) .
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Proteolytic stability : N-methylation of the carboxamide group blocks metabolic cleavage .
Derivative Modification Selectivity Improvement Hydroxyethyl-substituted -CH₂CH₂OH 5-fold increase in kinase inhibition N-Methyl carboxamide -CONHMe 10× lower CYP3A4 metabolism
Data Contradiction Analysis
Q. Why do some studies report potent antimicrobial activity while others show limited efficacy?
- Methodological Answer : Strain-specific resistance (e.g., efflux pumps in Gram-negative bacteria) and compound aggregation in aqueous media are common issues. Mitigation strategies:
- Check aggregation : Dynamic light scattering (DLS) identifies nanoparticles; 0.01% Tween-80 disperses aggregates .
- Synergy assays : Combine with efflux pump inhibitors (e.g., PAβN) to restore activity against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
